CLOXACILLIN SODIUM MONOHYDRATE
CLOXACILLIN SODIUM MONOHYDRATE
Cloxacillin Sodium is the sodium salt of cloxaclliin, a semisynthetic beta-lactamase resistant penicillin antibiotic with antibacterial activity. Cloxacillin binds to and inactivates penicillin-binding proteins (PBPs) located on the inner membrane of the bacterial cell wall, thereby preventing the cross-linkage of peptidoglycans, which are critical components of the bacterial cell wall. This leads to an interruption of the bacterial cell wall and causes bacterial cell lysis.
A semi-synthetic antibiotic that is a chlorinated derivative of OXACILLIN.
A semi-synthetic antibiotic that is a chlorinated derivative of OXACILLIN.
Brand Name:
Vulcanchem
CAS No.:
7081-44-9
VCID:
VC20745470
InChI:
InChI=1S/C19H18ClN3O5S.Na.H2O/c1-8-11(12(22-28-8)9-6-4-5-7-10(9)20)15(24)21-13-16(25)23-14(18(26)27)19(2,3)29-17(13)23;;/h4-7,13-14,17H,1-3H3,(H,21,24)(H,26,27);;1H2/t13-,14+,17-;;/m1../s1
SMILES:
CC1=C(C(=NO1)C2=CC=CC=C2Cl)C(=O)NC3C4N(C3=O)C(C(S4)(C)C)C(=O)[O-].O.[Na+]
Molecular Formula:
C19H20ClN3NaO6S
Molecular Weight:
476.9 g/mol
CLOXACILLIN SODIUM MONOHYDRATE
CAS No.: 7081-44-9
Cat. No.: VC20745470
Molecular Formula: C19H20ClN3NaO6S
Molecular Weight: 476.9 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Description | Cloxacillin Sodium is the sodium salt of cloxaclliin, a semisynthetic beta-lactamase resistant penicillin antibiotic with antibacterial activity. Cloxacillin binds to and inactivates penicillin-binding proteins (PBPs) located on the inner membrane of the bacterial cell wall, thereby preventing the cross-linkage of peptidoglycans, which are critical components of the bacterial cell wall. This leads to an interruption of the bacterial cell wall and causes bacterial cell lysis. A semi-synthetic antibiotic that is a chlorinated derivative of OXACILLIN. |
|---|---|
| CAS No. | 7081-44-9 |
| Molecular Formula | C19H20ClN3NaO6S |
| Molecular Weight | 476.9 g/mol |
| IUPAC Name | (2S,5R,6R)-6-[[3-(2-chlorophenyl)-5-methyl-1,2-oxazole-4-carbonyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid |
| Standard InChI | InChI=1S/C19H18ClN3O5S.Na.H2O/c1-8-11(12(22-28-8)9-6-4-5-7-10(9)20)15(24)21-13-16(25)23-14(18(26)27)19(2,3)29-17(13)23;;/h4-7,13-14,17H,1-3H3,(H,21,24)(H,26,27);;1H2/t13-,14+,17-;;/m1../s1 |
| Standard InChI Key | KNNWTOJBVOKDPC-VICXVTCVSA-N |
| Isomeric SMILES | CC1=C(C(=NO1)C2=CC=CC=C2Cl)C(=O)N[C@H]3[C@@H]4N(C3=O)[C@H](C(S4)(C)C)C(=O)O.O.[Na] |
| SMILES | CC1=C(C(=NO1)C2=CC=CC=C2Cl)C(=O)NC3C4N(C3=O)C(C(S4)(C)C)C(=O)[O-].O.[Na+] |
| Canonical SMILES | CC1=C(C(=NO1)C2=CC=CC=C2Cl)C(=O)NC3C4N(C3=O)C(C(S4)(C)C)C(=O)O.O.[Na] |
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